molecular formula C11H11NO B3377125 2-(Quinolin-7-YL)ethanol CAS No. 1260762-36-4

2-(Quinolin-7-YL)ethanol

Cat. No. B3377125
CAS RN: 1260762-36-4
M. Wt: 173.21
InChI Key: QSQLGWHAPKFCOG-UHFFFAOYSA-N
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Description

2-(Quinolin-7-YL)ethanol is a compound with the CAS Number: 1260762-36-4 . It has a molecular weight of 173.21 and is typically in the form of a powder .


Synthesis Analysis

The synthesis of quinoline derivatives, such as 2-(Quinolin-7-YL)ethanol, has been a subject of numerous studies . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

The molecular formula of 2-(Quinolin-7-YL)ethanol is C11H11NO . It has an average mass of 173.211 Da and a monoisotopic mass of 173.084061 Da .


Chemical Reactions Analysis

Quinoline and its derivatives have been reported to undergo a wide range of chemical reactions . These include both electrophilic and nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

2-(Quinolin-7-YL)ethanol is a white crystalline solid with a molecular weight of 189.23 g/mol. It has a melting point of 146-148°C and a boiling point of 343.4°C. This compound is soluble in most organic solvents such as ethanol, methanol, chloroform, and acetone. It is also slightly soluble in water.

Mechanism of Action

While the specific mechanism of action for 2-(Quinolin-7-YL)ethanol is not mentioned in the retrieved papers, quinoline derivatives are known to exhibit a broad range of biological activities . They have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

Safety and Hazards

The safety information for 2-(Quinolin-7-YL)ethanol indicates that it may cause serious eye irritation and respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .

Future Directions

Quinoline and its derivatives, including 2-(Quinolin-7-YL)ethanol, continue to be an area of active research due to their diverse spectrum of biological activities . Future research may focus on developing greener and more sustainable chemical processes for the synthesis of these compounds .

properties

IUPAC Name

2-quinolin-7-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-7-5-9-3-4-10-2-1-6-12-11(10)8-9/h1-4,6,8,13H,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQLGWHAPKFCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)CCO)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Quinolin-7-YL)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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